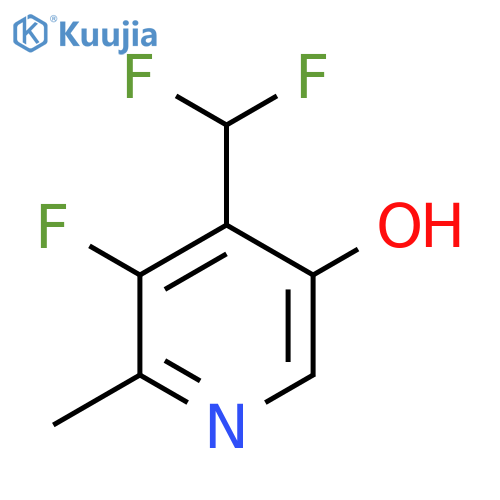Cas no 1805580-02-2 (4-(Difluoromethyl)-3-fluoro-5-hydroxy-2-methylpyridine)

4-(Difluoromethyl)-3-fluoro-5-hydroxy-2-methylpyridine 化学的及び物理的性質
名前と識別子
-
- 4-(Difluoromethyl)-3-fluoro-5-hydroxy-2-methylpyridine
-
- インチ: 1S/C7H6F3NO/c1-3-6(8)5(7(9)10)4(12)2-11-3/h2,7,12H,1H3
- InChIKey: USYBOOGHGBSYHW-UHFFFAOYSA-N
- ほほえんだ: FC1C(C)=NC=C(C=1C(F)F)O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 156
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 33.1
4-(Difluoromethyl)-3-fluoro-5-hydroxy-2-methylpyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029037726-250mg |
4-(Difluoromethyl)-3-fluoro-5-hydroxy-2-methylpyridine |
1805580-02-2 | 95% | 250mg |
$931.00 | 2022-04-01 | |
| Alichem | A029037726-500mg |
4-(Difluoromethyl)-3-fluoro-5-hydroxy-2-methylpyridine |
1805580-02-2 | 95% | 500mg |
$1,769.25 | 2022-04-01 | |
| Alichem | A029037726-1g |
4-(Difluoromethyl)-3-fluoro-5-hydroxy-2-methylpyridine |
1805580-02-2 | 95% | 1g |
$2,779.20 | 2022-04-01 |
4-(Difluoromethyl)-3-fluoro-5-hydroxy-2-methylpyridine 関連文献
-
Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
-
Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
-
Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
-
Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
-
Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
-
Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
-
Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
-
Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
-
Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
4-(Difluoromethyl)-3-fluoro-5-hydroxy-2-methylpyridineに関する追加情報
4-(Difluoromethyl)-3-fluoro-5-hydroxy-2-methylpyridine (CAS No. 1805580-02-2): A Comprehensive Overview
4-(Difluoromethyl)-3-fluoro-5-hydroxy-2-methylpyridine (CAS No. 1805580-02-2) is a fluorinated pyridine derivative that has garnered significant attention in recent years due to its unique chemical properties and potential applications in various industries. This compound, characterized by its difluoromethyl and hydroxy functional groups, is a subject of ongoing research, particularly in the fields of pharmaceuticals, agrochemicals, and material science. Its molecular structure, which includes a pyridine ring substituted with fluorine and methyl groups, makes it a versatile building block for synthetic chemistry.
The growing interest in fluorinated pyridines like 4-(Difluoromethyl)-3-fluoro-5-hydroxy-2-methylpyridine can be attributed to their enhanced stability, bioavailability, and metabolic resistance compared to their non-fluorinated counterparts. These properties are particularly valuable in drug discovery, where fluorine incorporation is a common strategy to improve the efficacy of therapeutic agents. Researchers are actively exploring the potential of this compound in the development of novel antimicrobial agents and anti-inflammatory drugs, aligning with the current global focus on combating antibiotic resistance and chronic diseases.
In the agrochemical sector, 4-(Difluoromethyl)-3-fluoro-5-hydroxy-2-methylpyridine is being investigated as a potential intermediate for the synthesis of advanced crop protection chemicals. The difluoromethyl group is known to enhance the biological activity of pesticides and herbicides, making this compound a promising candidate for sustainable agriculture solutions. With the increasing demand for environmentally friendly agrochemicals, this compound's role in developing low-toxicity formulations is a hot topic among researchers and industry professionals.
The material science community is also showing interest in 4-(Difluoromethyl)-3-fluoro-5-hydroxy-2-methylpyridine due to its potential applications in advanced polymers and electronic materials. The presence of fluorine atoms can impart unique electronic properties to materials, making them suitable for use in organic electronics and photovoltaic devices. This aligns well with the current trends in renewable energy and sustainable technology development.
From a synthetic chemistry perspective, the preparation of 4-(Difluoromethyl)-3-fluoro-5-hydroxy-2-methylpyridine involves sophisticated fluorination techniques and regioselective functionalization of the pyridine ring. Recent advancements in catalytic fluorination methods have made the production of such compounds more efficient and environmentally benign. These developments are particularly relevant given the current emphasis on green chemistry principles in industrial processes.
The market for fluorinated pyridine derivatives like 4-(Difluoromethyl)-3-fluoro-5-hydroxy-2-methylpyridine is expected to grow significantly in the coming years, driven by increasing demand from pharmaceutical and agrochemical sectors. Industry analysts predict that the global market for fine fluorine chemicals will continue to expand, with particular growth in Asia-Pacific regions where pharmaceutical production is rapidly increasing.
Quality control and characterization of 4-(Difluoromethyl)-3-fluoro-5-hydroxy-2-methylpyridine typically involve advanced analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC analysis. These methods ensure the compound meets the stringent purity requirements for research and industrial applications. The development of robust analytical methods for such compounds remains an active area of research, especially with the increasing regulatory requirements in pharmaceutical applications.
Safety considerations for handling 4-(Difluoromethyl)-3-fluoro-5-hydroxy-2-methylpyridine follow standard laboratory protocols for fluorinated compounds. While not classified as highly hazardous, proper personal protective equipment and ventilation systems are recommended when working with this chemical. The compound's material safety data sheet provides detailed information about its handling, storage, and disposal requirements.
Future research directions for 4-(Difluoromethyl)-3-fluoro-5-hydroxy-2-methylpyridine include exploring its potential in medicinal chemistry, developing more efficient synthetic routes, and investigating its applications in specialty materials. The compound's unique combination of fluorine substituents and hydroxy functionality offers numerous possibilities for chemical modification and derivatization, making it a valuable scaffold for various applications.
For researchers and industry professionals seeking information about 4-(Difluoromethyl)-3-fluoro-5-hydroxy-2-methylpyridine, key questions often revolve around its synthetic methods, commercial availability, spectroscopic data, and potential applications. These queries reflect the growing interest in this compound and related fluorinated heterocycles across multiple scientific disciplines.
In conclusion, 4-(Difluoromethyl)-3-fluoro-5-hydroxy-2-methylpyridine (CAS No. 1805580-02-2) represents an important class of fluorinated pyridine derivatives with significant potential across various scientific and industrial domains. Its unique structural features and versatile chemistry make it a compound of continuing interest in academic research and industrial applications, particularly in the context of current trends toward sustainable chemistry and bioactive molecule development.
1805580-02-2 (4-(Difluoromethyl)-3-fluoro-5-hydroxy-2-methylpyridine) 関連製品
- 2172221-37-1(2-(trifluoromethyl)spiro3.3heptan-2-ylmethanol)
- 2171725-21-4(2-cyclopropyl-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamidoacetic acid)
- 852388-71-7(N'-hydroxy-2-(1-methyl-1H-1,3-benzodiazol-2-yl)ethanimidamide)
- 1256276-36-4((4-Bromo-3,5-difluorophenyl)methanol)
- 1244856-02-7(3-(6-Chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexyl)-3,4,4-trifluorooxathietane 2,2-dioxide)
- 1379443-52-3((1S)-3-amino-1-(3-chlorophenyl)propan-1-ol)
- 1805068-37-4(Ethyl 6-(bromomethyl)-3-(difluoromethyl)-4-hydroxypyridine-2-acetate)
- 5251-77-4(3-(aminooxy)propanoic acid hydrochloride)
- 105957-09-3(ethyl 2-(1E)-4-bromo-2,3-dihydro-1H-inden-1-ylideneacetate)
- 100704-38-9(4-Methanesulfonylthiophene-2-carboxylic Acid)



